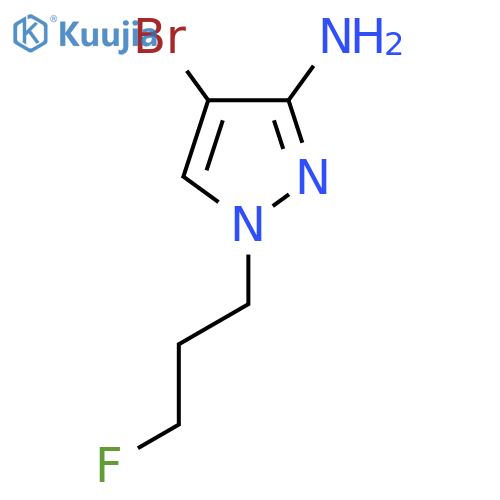

Cas no 1542718-81-9 (4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine)

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine

- AKOS019675710

- 1542718-81-9

- EN300-783581

-

- インチ: 1S/C6H9BrFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10)

- InChIKey: GCYSEAPACCIWHU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(N)=NN(C=1)CCCF

計算された属性

- せいみつぶんしりょう: 220.99639g/mol

- どういたいしつりょう: 220.99639g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-783581-0.25g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 0.25g |

$840.0 | 2025-02-22 | |

| Enamine | EN300-783581-0.5g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 0.5g |

$877.0 | 2025-02-22 | |

| Enamine | EN300-783581-0.05g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 0.05g |

$768.0 | 2025-02-22 | |

| Enamine | EN300-783581-2.5g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 2.5g |

$1791.0 | 2025-02-22 | |

| Enamine | EN300-783581-10.0g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 10.0g |

$3929.0 | 2025-02-22 | |

| Enamine | EN300-783581-0.1g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 0.1g |

$804.0 | 2025-02-22 | |

| Enamine | EN300-783581-1.0g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 1.0g |

$914.0 | 2025-02-22 | |

| Enamine | EN300-783581-5.0g |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |

1542718-81-9 | 95.0% | 5.0g |

$2650.0 | 2025-02-22 |

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amineに関する追加情報

Chemical Profile of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (CAS No. 1542718-81-9)

4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine is a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. Its molecular structure, featuring a brominated pyrazole core substituted with a fluoropropyl group, makes it a versatile scaffold for drug discovery. This compound has garnered attention due to its unique chemical properties and its suitability for further derivatization, enabling the development of novel bioactive molecules.

The compound’s chemical formula can be represented as C₉H₁₁BrF₂N₃, reflecting its composition of carbon, hydrogen, bromine, fluorine, and nitrogen atoms. The presence of both bromine and fluorine substituents enhances its reactivity, making it an attractive intermediate for synthetic chemists. The pyrazole ring is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules targeting various biological pathways.

In recent years, 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine has been explored in the context of developing small-molecule inhibitors for therapeutic applications. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in this compound suggests potential interactions with enzymes and receptors involved in disease mechanisms.

One of the most compelling aspects of this compound is its utility in medicinal chemistry due to its structural flexibility. The bromine atom at the 4-position allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Similarly, the fluoropropyl group can influence electronic properties and metabolic stability, making it a valuable component in drug design.

Recent studies have highlighted the role of fluorinated pyrazole derivatives in modulating biological processes. For instance, fluorine atoms are frequently incorporated into drugs to enhance binding affinity and reduce metabolic degradation. The combination of bromine and fluorine in 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine may contribute to improved pharmacokinetic properties, such as increased bioavailability or prolonged half-life.

The compound’s potential applications extend beyond pharmaceuticals into agrochemical research. Pyrazole-based compounds have shown efficacy as herbicides and fungicides due to their ability to interfere with essential plant enzymes. The structural features of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine may make it a precursor for developing novel agrochemicals with enhanced environmental compatibility.

Synthetic methodologies for preparing 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine typically involve multi-step reactions starting from commercially available precursors. Key steps often include halogenation of the pyrazole ring followed by nucleophilic substitution with fluoropropyl reagents. Advances in synthetic chemistry have enabled more efficient and scalable production processes, facilitating access to this compound for research purposes.

In conclusion, 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (CAS No. 1542718-81-9) represents a promising scaffold for drug discovery and material science applications. Its unique structural features and reactivity make it a valuable building block for developing next-generation bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this will remain at the forefront of innovation in the chemical and pharmaceutical industries.

1542718-81-9 (4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine) 関連製品

- 917918-86-6(5-Fluoro-4-methyl-3-nitropyridin-2-amine)

- 929972-87-2(5-(Furan-2-amido)thiophene-2-carboxylic Acid)

- 1029432-35-6((S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate)

- 1261458-32-5(3,5-Bis(2-(trifluoromethyl)phenyl)-2-fluoro-6-methylpyridine)

- 900996-61-4(N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)

- 399006-00-9(1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine)

- 1024223-96-8(2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione)

- 510763-97-0(4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo3,2,1-ijquinoline-1,2-dione)

- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)

- 13460-15-6(7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)